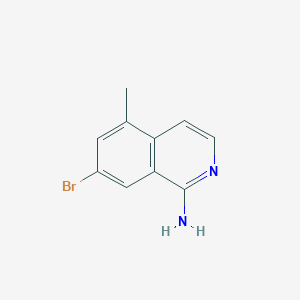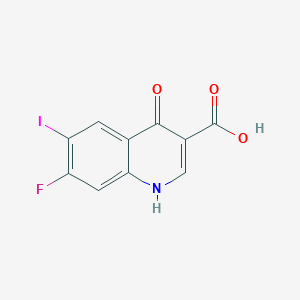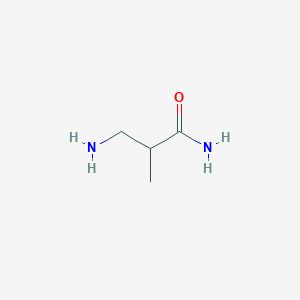
4,5-Dibromo-2-iodotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibromo-2-iodotoluene: is a halogenated aromatic compound with the molecular formula C7H5Br2I It is a derivative of toluene, where the methyl group is substituted with two bromine atoms at the 4 and 5 positions and an iodine atom at the 2 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-iodotoluene typically involves the halogenation of toluene derivatives. One common method is the bromination of 2-iodotoluene using bromine or brominating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available toluene. The process includes iodination followed by selective bromination. The reaction conditions are optimized to achieve high yield and purity, often involving temperature control and the use of solvents to manage the reactivity of the halogens.
化学反応の分析
Types of Reactions: 4,5-Dibromo-2-iodotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various substituted toluenes can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Coupling Products: Biaryl compounds are typically formed in coupling reactions.
科学的研究の応用
Chemistry: 4,5-Dibromo-2-iodotoluene is used as a building block in organic synthesis. It is valuable in the synthesis of complex molecules and in the development of new materials.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities. It can be used in the synthesis of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the development of dyes and pigments.
作用機序
The mechanism of action of 4,5-Dibromo-2-iodotoluene in chemical reactions involves the activation of the aromatic ring by the halogen substituents. The bromine and iodine atoms increase the reactivity of the compound, making it susceptible to nucleophilic and electrophilic attacks. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
- 4,5-Dibromo-2-chlorotoluene
- 4,5-Dibromo-2-fluorotoluene
- 4,5-Dibromo-2-methyltoluene
Comparison: 4,5-Dibromo-2-iodotoluene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity compared to other halogenated toluenes. The iodine atom, being larger and more polarizable, can influence the compound’s reactivity and the types of reactions it undergoes. This makes this compound a versatile intermediate in organic synthesis.
特性
分子式 |
C7H5Br2I |
|---|---|
分子量 |
375.83 g/mol |
IUPAC名 |
1,2-dibromo-4-iodo-5-methylbenzene |
InChI |
InChI=1S/C7H5Br2I/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 |
InChIキー |
PXVCIVRAQZUPMN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1I)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Methyl-3-thioxo-2,3-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B12862488.png)
![2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12862496.png)


![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12862521.png)






